4,6-Bis(methylthio)cinnoline
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Overview
Description
4,6-Bis(methylthio)cinnoline is an organic compound with the molecular formula C10H10N2S2
Preparation Methods
The synthesis of 4,6-Bis(methylthio)cinnoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2,4-dimethylthioaniline with suitable reagents. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4,6-Bis(methylthio)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Bis(methylthio)cinnoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Research has shown that cinnoline derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, this compound is explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylthio)cinnoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
4,6-Bis(methylthio)cinnoline can be compared with other similar compounds such as quinazolines and quinoxalines. These compounds share a similar fused ring structure but differ in their substituents and specific properties. For instance:
Quinazolines: Known for their anticancer and anti-inflammatory activities, quinazolines have a nitrogen atom at the 1 and 3 positions of the ring.
Quinoxalines: These compounds exhibit antimicrobial and antiviral properties and have nitrogen atoms at the 1 and 4 positions of the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6959-40-6 |
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Molecular Formula |
C10H10N2S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
4,6-bis(methylsulfanyl)cinnoline |
InChI |
InChI=1S/C10H10N2S2/c1-13-7-3-4-9-8(5-7)10(14-2)6-11-12-9/h3-6H,1-2H3 |
InChI Key |
KIMUPPDHGMAGHM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=NC=C2SC |
Origin of Product |
United States |
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